molecular formula C17H14FN3O4S B2865347 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 898466-46-1

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2865347
CAS No.: 898466-46-1
M. Wt: 375.37
InChI Key: RCXXNSLDCAKBGH-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluorophenyl sulfonylamino group and a methyl-oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-fluorobenzenesulfonyl chloride with 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 3-[(4-bromophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 3-[(4-methylphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Uniqueness

The presence of the fluorine atom in 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different halogen or alkyl substitutions.

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXNSLDCAKBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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